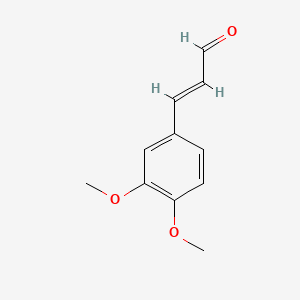

3,4-Dimethoxy cinnamaldehyde

Descripción general

Descripción

3,4-dimethoxy cinnamaldehyde is a member of the class of cinnamaldehydes that is cinnamaldehyde substituted by methoxy groups at positions 3' and 4' respectively. It is a member of cinnamaldehydes and a dimethoxybenzene. It derives from an (E)-cinnamaldehyde.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

3,4-Dimethoxy cinnamaldehyde exhibits significant antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of fungi and bacteria, making it a potential candidate for developing new antimicrobial agents. For instance, it has been noted that compounds in the cinnamaldehyde family can disrupt fungal cell membranes and inhibit their reproduction .

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This action suggests its potential use in treating inflammatory diseases such as ulcerative colitis and other chronic inflammatory conditions .

Anticancer Activity

The compound has demonstrated promising anticancer properties by inducing apoptosis in cancer cells. Studies indicate that it may inhibit cell proliferation and promote differentiation in various cancer cell lines. Its mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Food Science Applications

Flavoring Agent

this compound is utilized as a flavoring agent in the food industry due to its pleasant aromatic properties. Its incorporation into food products enhances flavor profiles while also providing potential health benefits through its antimicrobial properties .

Preservative Potential

The compound's antifungal activity makes it a candidate for use as a natural preservative in food products. It can help extend shelf life by inhibiting spoilage organisms such as Penicillium species, which are responsible for postharvest decay in fruits .

Agricultural Applications

Pesticidal Properties

In agricultural settings, this compound has been studied for its potential as a natural pesticide. Its ability to control pathogenic fungi without adversely affecting beneficial microorganisms highlights its utility in sustainable agriculture practices .

Soil Health Improvement

Research indicates that this compound can improve soil health by controlling harmful microorganisms while promoting the growth of beneficial microbial communities. This dual action supports healthier crop production systems .

Data Summary Table

Case Studies

Case Study 1: Antifungal Activity Against Penicillium digitatum

A study investigated the antifungal efficacy of various cinnamaldehyde derivatives, including this compound, against Penicillium digitatum, responsible for citrus fruit rot. The results indicated that this compound significantly reduced fungal growth and could be developed into a natural fungicide for agricultural use .

Case Study 2: Anti-inflammatory Effects in Ulcerative Colitis Models

In an animal model of ulcerative colitis induced by trinitrobenzene sulfonic acid, administration of this compound led to marked reductions in inflammatory markers such as IL-6 and TNF-α. These findings suggest its potential therapeutic role in managing inflammatory bowel diseases .

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUFNLWDGZQKKJ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025105 | |

| Record name | 3,4-Dimethoxy cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-40-9, 58045-88-8 | |

| Record name | 2-Propenal, 3-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxy cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.